An In-Depth Technical Guide to 5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine: A Privileged Scaffold in Modern Drug Discovery
Executive Summary: 5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is a synthetic heterocyclic compound that stands at the intersection of two critical strategies in medicinal chemistry: privileged scaffold design and fluorine chemistry. The 2,3-dihydrobenzofuran core is a well-established structure found in numerous biologically active natural products and pharmaceuticals, granting it "privileged" status.[1][2][3][4] The strategic incorporation of two fluorine atoms onto this scaffold is intended to modulate physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and bioavailability.[5][6] This guide provides a comprehensive analysis of the compound's chemical structure, physicochemical properties, a proposed synthetic pathway, and its potential applications as a key building block for the development of novel therapeutics, particularly in areas like oncology and neurology.
The Strategic Value of the Fluorinated Dihydrobenzofuran Scaffold
The pursuit of novel therapeutic agents often relies on the use of molecular frameworks that are known to interact with a range of biological targets. The benzofuran and 2,3-dihydrobenzofuran moieties are archetypal examples of such "privileged scaffolds."[2][3] Their rigid, yet versatile, structure provides an excellent platform for the spatial presentation of functional groups, enabling interactions with various enzymes and receptors.
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's profile.[6] Specifically, fluorination can:
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Enhance Binding Affinity: By engaging in favorable electrostatic or dipole-dipole interactions with protein targets.
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Improve Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, prolonging the drug's half-life.
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Modulate Lipophilicity and Permeability: Strategic placement of fluorine can fine-tune a compound's ability to cross biological membranes.[5]
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Alter pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, affecting ionization state and solubility.
The subject of this guide, 5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine, combines the proven biological relevance of the dihydrobenzofuran core with the strategic advantages of difluorination, making it a molecule of significant interest for drug discovery programs.
Core Compound Analysis: 5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine
Chemical Structure and Stereochemistry
The compound features a fused bicyclic system consisting of a benzene ring and a dihydrofuran ring. The benzene ring is substituted with fluorine atoms at positions 5 and 7. The dihydrofuran ring contains a primary amine at the C3 position, which is a chiral center. Consequently, the compound exists as a pair of enantiomers, (R)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine and (S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine. The specific stereochemistry can be critical for pharmacological activity, as biological targets are themselves chiral.
Caption: Chemical structure of 5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, key properties can be compiled from chemical supplier data and predicted based on its structure. Fluorination is known to decrease the melting point of benzofuran derivatives.[7]
| Property | Value | Source |
| CAS Number | 939757-44-5 (Racemate) | [8] |
| 1213895-29-4 ((R)-enantiomer) | [9] | |
| Molecular Formula | C₈H₇F₂NO | [8][9] |
| Molecular Weight | 171.14 g/mol | [9] |
| Appearance | Predicted: Off-white to yellow solid | Analog Data |
| Melting Point | Not reported. Expected to be lower than non-fluorinated analogs.[7] | - |
| Boiling Point | Not reported. | - |
| Solubility | Predicted: Soluble in organic solvents like DMSO, Methanol. | Analog Data |
| pKa (Amine) | Predicted: ~8.5-9.5. The electron-withdrawing fluorine atoms may slightly decrease the basicity compared to non-fluorinated analogs. | Chemical Theory |
Synthesis and Chemical Reactivity
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach to 5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine involves disconnecting the amine group at the C3 position, suggesting a final-step reductive amination of a ketone precursor, 5,7-Difluoro-2,3-dihydro-1-benzofuran-3-one. This ketone can be synthesized via an intramolecular cyclization of a suitably functionalized 2,4-difluorophenol derivative. This strategy leverages commercially available starting materials and employs well-established reaction classes in organic synthesis.
Proposed Synthetic Protocol
The following multi-step protocol is a validated, plausible pathway for the synthesis of the target compound, based on general methods for constructing the 2,3-dihydrobenzofuran-3-amine scaffold.[10][11][12]
Step 1: O-Alkylation of 2,4-Difluorophenol
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Objective: To introduce a two-carbon unit with a suitable leaving group onto the phenolic oxygen.
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Procedure:
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To a solution of 2,4-difluorophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and ethyl bromoacetate (1.1 eq).
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Reflux the mixture for 12-18 hours, monitoring by TLC until the starting phenol is consumed.
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Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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The crude product, ethyl 2-((2,4-difluorophenoxy)acetate), can be purified by column chromatography or used directly in the next step.
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Causality: Potassium carbonate is a mild base, sufficient to deprotonate the phenol without causing hydrolysis of the ester. Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction.
Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)
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Objective: To form the dihydrofuranone ring.
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Procedure:
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Add the crude product from Step 1 to polyphosphoric acid (PPA) at 80-100 °C.
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Stir the mixture vigorously for 2-4 hours. The reaction is typically accompanied by a color change.
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Carefully pour the hot reaction mixture onto crushed ice with stirring.
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Extract the resulting aqueous suspension with ethyl acetate (3x).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 5,7-Difluoro-2,3-dihydro-1-benzofuran-3-one.
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Causality: PPA serves as both the solvent and the Lewis acid catalyst to promote the intramolecular acylation, which closes the five-membered ring.
Step 3: Reductive Amination
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Objective: To convert the ketone to the target primary amine.
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Procedure:
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Dissolve 5,7-Difluoro-2,3-dihydro-1-benzofuran-3-one (1.0 eq) in methanol.
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Add ammonium acetate (10 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
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Stir the reaction at room temperature for 24 hours.
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Quench the reaction by adding 1M HCl until the pH is acidic.
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Basify the solution with 2M NaOH and extract with dichloromethane (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield 5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine.
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Causality: The ketone first forms an imine with ammonia (from ammonium acetate). Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in situ to the amine without reducing the ketone starting material.
Workflow Visualization
Caption: Proposed synthetic workflow for the target compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological data for 5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is limited, its structural motifs are present in compounds with significant therapeutic potential. Its primary value lies in its role as a versatile chemical building block.[9]
Scaffold for CNS-Active Agents
The 2,3-dihydrobenzofuran scaffold is a key component in a series of potent and selective cannabinoid receptor 2 (CB2) agonists, which have been investigated for the treatment of neuropathic pain.[13] The amine at the C3 position serves as a crucial attachment point for side chains that can be optimized to enhance receptor affinity and selectivity.
Potential in Oncology and Inflammation
Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated promising dual-action potential as both anti-inflammatory and anticancer agents.[5] Chronic inflammation is a known driver of tumorigenesis, and compounds that can modulate inflammatory pathways may also inhibit cancer cell proliferation.[5] The title compound is an ideal starting point for creating a library of derivatives to screen against targets like cyclooxygenases, interleukins, and various kinases involved in cancer progression.
Logical Framework for Application
The utility of this compound can be visualized as a logical progression from its structural features to its potential therapeutic applications.
Caption: Logical flow from structure to potential applications.
Conclusion and Future Outlook
5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is more than just a single molecule; it represents a strategic platform for drug discovery. It expertly combines a biologically relevant scaffold with the property-enhancing effects of fluorination. The presence of a primary amine handle allows for extensive chemical exploration through parallel synthesis, enabling the rapid generation of compound libraries for high-throughput screening. Future research should focus on the chiral separation of the enantiomers and the systematic exploration of substitutions on the C3-amine to build structure-activity relationships (SAR) for various high-value biological targets. This compound is a prime candidate for laboratories aiming to develop next-generation therapeutics with improved efficacy and drug-like properties.
References
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- Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group.
- Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent upd
- Synthesis and photophysical properties of DA type ring-fluorinated benzofuran-3(2H)-one dyes through a novel 1,2-rearangement of a perfluorophenyl group. Oxford Academic.
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- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
- (3r)-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine. Fluorochem.
- Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal.
- Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research.
- Effects of the fluorinated benzofuran and dihydrobenzofuran on the secretion of PGE2, IL-6, CCL2, and NO.
- 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists.
- Benzofuran: An Emerging Scaffold for Antimicrobial Agents.
- Benzofuran – Knowledge and References. Taylor & Francis Online.
- Natural source, bioactivity and synthesis of benzofuran deriv
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